rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans (abbreviated as ROT) is a naturally occurring tricyclic ketone found in a range of plants, including the common gardenia (Gardenia jasminoides). It has been studied extensively in the laboratory, and has been found to possess a range of interesting and potentially useful biochemical and physiological properties.
Detailed Synthesis Method
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans involves the construction of the tricyclic ring system through a series of cyclization reactions. The starting material for the synthesis is a substituted cyclohexanone, which is converted into a bicyclic intermediate through a series of reactions. The bicyclic intermediate is then subjected to a series of cyclization reactions to form the tricyclic ring system. The final step involves the introduction of an oxygen atom at the appropriate position to form the desired product.", "Starting Materials": [ "4-methylcyclohexanone", "methylmagnesium bromide", "ethyl chloroformate", "sodium hydride", "1,3-dibromopropane", "sodium methoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic an
Scientific Research Applications
Rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans has been studied extensively in the laboratory as a potential therapeutic agent. It has been found to possess a range of interesting and potentially useful biochemical and physiological properties, including anti-inflammatory, antioxidant, and antifungal activity. It has also been studied as a potential treatment for a range of diseases and conditions, including diabetes, Alzheimer’s disease, and cancer.
Mechanism Of Action
Rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans is thought to exert its effects through a range of mechanisms, including the modulation of enzyme activity, the regulation of gene expression, and the inhibition of cell proliferation. In particular, it has been found to inhibit the activity of a range of enzymes involved in the metabolism of glucose and fatty acids. It has also been found to modulate the expression of a range of genes involved in inflammation and cell growth.
Biochemical And Physiological Effects
The biochemical and physiological effects of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans have been studied in a range of in vitro and in vivo models. In particular, it has been found to have anti-inflammatory, antioxidant, and antifungal activity. It has also been found to modulate the expression of a range of genes involved in inflammation and cell growth, and to inhibit the activity of a range of enzymes involved in the metabolism of glucose and fatty acids.
Advantages And Limitations For Lab Experiments
The use of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans in laboratory experiments has a number of advantages, including its relatively low cost and its availability from a range of sources. However, it also has some limitations, including its relatively low potency and its potential to cause toxicity in some cell types.
Future Directions
Given the potential therapeutic applications of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans, there is a need for further research into its biochemical and physiological effects. In particular, further research is needed into its mechanism of action and its potential interactions with other drugs. Additionally, further research is needed into its potential therapeutic applications, including its potential use in the treatment of a range of diseases and conditions. Finally, further research is needed into the development of novel synthetic methods for the production of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans.
properties
CAS RN |
2219372-18-4 |
---|---|
Product Name |
rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans |
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.